molecular formula C7H5ClFN3S B1420024 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole CAS No. 1177300-26-3

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole

Cat. No. B1420024
M. Wt: 217.65 g/mol
InChI Key: GWCZFNGJNNAPDU-UHFFFAOYSA-N
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Description

“6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole” is a chemical compound with the molecular formula C7H5ClFN3S . Its average mass is 217.651 Da and its monoisotopic mass is 216.987671 Da .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole” consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Anti-Microbial Activity

Compounds derived from 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole exhibit significant anti-microbial properties. For instance, derivatives of 6-fluorobenzothiazole showed promising antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

Antitumor Activities

Fluorinated 2-(4-aminophenyl)benzothiazoles, which include 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole derivatives, have been found to be potently cytotoxic in vitro in certain human breast and prostate cell lines. These compounds have been the focus of pharmaceutical and preclinical development due to their selective cytotoxicity and potential as anticancer agents (Hutchinson et al., 2001).

Antimycobacterial Activity

Derivatives of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole also show antimycobacterial activity, which is crucial in the development of treatments for tuberculosis and related diseases. This potential has been explored in various synthesized derivatives (Sathe et al., 2010).

Antifungal and Anthelmintic Properties

Further research indicates that these compounds also possess antifungal and anthelmintic properties, making them valuable for a wide range of therapeutic applications. The effectiveness of these compounds against various fungal species has been documented, as well as their potential use in treating parasitic infections (Javali et al., 2010).

Corrosion Inhibition

In a different application, 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole has been used as an effective corrosion inhibitor for mild steel in acidic solutions. This highlights its potential utility in industrial applications (Ajmal et al., 1994).

properties

IUPAC Name

(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCZFNGJNNAPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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